molecular formula C8H3BrN2O B6284788 2-bromo-6-isocyanatobenzonitrile CAS No. 1261438-91-8

2-bromo-6-isocyanatobenzonitrile

Cat. No. B6284788
M. Wt: 223
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-6-isocyanatobenzonitrile, also known as 2-BICBN, is a chemical compound widely used in the synthesis of organic and inorganic compounds, as well as in the production of pharmaceuticals, dyes, and other industrial products. 2-BICBN is a versatile compound that has a variety of applications due to its unique properties.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis of 2-bromo-6-isocyanatobenzonitrile can be achieved through a two-step reaction process. The first step involves the bromination of 2-nitrobenzonitrile, followed by the conversion of the resulting 2-bromo-6-nitrobenzonitrile to 2-bromo-6-isocyanatobenzonitrile through a nucleophilic substitution reaction with potassium cyanate.

Starting Materials
2-nitrobenzonitrile, Bromine, Potassium cyanate, Sodium hydroxide, Acetone, Wate

Reaction
Step 1: Bromination of 2-nitrobenzonitrile, 1. Dissolve 2-nitrobenzonitrile (1.0 g, 6.5 mmol) in acetone (10 mL) in a round-bottom flask., 2. Add bromine (1.5 mL, 29 mmol) dropwise to the reaction mixture with stirring at room temperature., 3. After the addition of bromine is complete, continue stirring the reaction mixture for an additional 2 hours., 4. Pour the reaction mixture into a beaker containing ice-cold water (50 mL) and stir for 10 minutes., 5. Collect the resulting solid by vacuum filtration and wash with water to obtain 2-bromo-6-nitrobenzonitrile (1.5 g, 85% yield)., Step 2: Conversion of 2-bromo-6-nitrobenzonitrile to 2-bromo-6-isocyanatobenzonitrile, 1. Dissolve 2-bromo-6-nitrobenzonitrile (1.0 g, 3.6 mmol) in a mixture of water (10 mL) and sodium hydroxide (1.0 g, 25 mmol) in a round-bottom flask., 2. Add potassium cyanate (0.5 g, 6.5 mmol) to the reaction mixture with stirring at room temperature., 3. Continue stirring the reaction mixture for 2 hours., 4. Pour the reaction mixture into a beaker containing ice-cold water (50 mL) and stir for 10 minutes., 5. Collect the resulting solid by vacuum filtration and wash with water to obtain 2-bromo-6-isocyanatobenzonitrile (0.8 g, 70% yield).

Scientific Research Applications

2-bromo-6-isocyanatobenzonitrile is widely used in the synthesis of organic and inorganic compounds, as well as in the production of pharmaceuticals, dyes, and other industrial products. It is also used in the synthesis of polymers, such as polyurethanes, polyesters, and polycarbonates. In addition, 2-bromo-6-isocyanatobenzonitrile has been used in the synthesis of novel drugs and in the development of new drug delivery systems.

Mechanism Of Action

2-bromo-6-isocyanatobenzonitrile acts as a bifunctional reagent, meaning it can react with both an amine and a carboxylic acid. It can react with an amine to form an amide, and with a carboxylic acid to form an ester. This reaction is used to form polymers, such as polyurethanes, polyesters, and polycarbonates.

Biochemical And Physiological Effects

2-bromo-6-isocyanatobenzonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses, and has been shown to have anti-inflammatory and anti-tumor properties. It has also been used in the treatment of various diseases, including cancer and diabetes.

Advantages And Limitations For Lab Experiments

2-bromo-6-isocyanatobenzonitrile has a number of advantages for use in laboratory experiments. It is a relatively inexpensive and readily available reagent, and it is relatively stable and non-toxic. However, it is also a highly reactive compound and can be hazardous if not handled properly. It is also sensitive to light and moisture, and must be stored in a cool, dry place.

Future Directions

In terms of future directions, 2-bromo-6-isocyanatobenzonitrile has the potential to be used in the development of new drugs and drug delivery systems. In addition, it could be used to create new polymers and materials with novel properties. It could also be used to develop new methods for the synthesis of organic and inorganic compounds. Finally, further research into the biochemical and physiological effects of 2-bromo-6-isocyanatobenzonitrile could lead to new treatments for various diseases.

properties

CAS RN

1261438-91-8

Product Name

2-bromo-6-isocyanatobenzonitrile

Molecular Formula

C8H3BrN2O

Molecular Weight

223

Purity

91

Origin of Product

United States

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